3-(4-METHYLBENZENESULFONYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]UREA
Overview
Description
3-(4-METHYLBENZENESULFONYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]UREA is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide is 397.07661306 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticancer Activity
Carbonic Anhydrase Inhibitors in Cancer Therapy
Compounds structurally related to N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide have shown significant activity as carbonic anhydrase inhibitors, particularly targeting isozymes associated with tumor cells. These inhibitors have demonstrated cytotoxic activity against various human cancer cell lines, including colon, lung, and breast cancer, by inhibiting the enzyme carbonic anhydrase, which is pivotal in regulating pH and ion transport in tumor cells. This inhibition is crucial for hindering tumor growth and metastasis, making these compounds promising candidates for cancer therapy (Morsy et al., 2009).
Antimicrobial and Antifungal Activity
Antimicrobial and Antifungal Applications
Some derivatives of N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide have been explored for their antimicrobial and antifungal activities. Research indicates that these compounds can act against a range of bacteria and fungi, showcasing their potential as broad-spectrum antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antimicrobial and antifungal drugs, highlighting the need for novel compounds with unique mechanisms of action (Eren et al., 2018).
Prodrug Forms and Drug Activation
Prodrug Development
There's a research interest in developing prodrug forms of sulfonamides, including compounds related to N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide. Prodrugs are inactive derivatives that can be metabolically converted into their active forms within the body. This approach can improve the solubility, bioavailability, and therapeutic index of drugs, making them more effective and reducing side effects. The study of water-soluble amino acid derivatives of N-methylsulfonamides, for instance, aims to explore potential prodrug forms that could enhance the delivery and efficacy of sulfonamide-based drugs (Larsen et al., 1988).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-12-2-6-15(7-3-12)26(23,24)19-16(20)18-11-10-13-4-8-14(9-5-13)25(17,21)22/h2-9H,10-11H2,1H3,(H2,17,21,22)(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPORDHWPIQEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.